Methyl 2-oxocyclopentanecarboxylate

説明

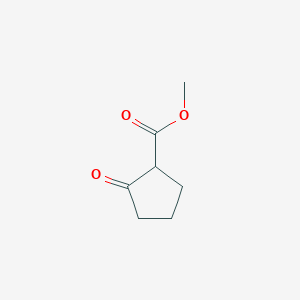

Structure

3D Structure

特性

IUPAC Name |

methyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-3-2-4-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBBESSUKAHBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884473 | |

| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10472-24-9 | |

| Record name | Methyl 2-oxocyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10472-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010472249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxocyclopentanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl 2-oxocyclopentanecarboxylate, a versatile intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a logical workflow for property determination.

Core Physical and Chemical Properties

Methyl 2-oxocyclopentanecarboxylate is a colorless to light yellow liquid.[1] It is a cyclic beta-keto ester widely employed as a building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances.[2]

Table 1: Quantitative Physical Properties of Methyl 2-oxocyclopentanecarboxylate

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C7H10O3 | [3] | |

| Molecular Weight | 142.15 g/mol | [1] | |

| Boiling Point | 105 °C | 19 mmHg | |

| 111 °C | 27 mmHg | ||

| 155-157 °C | Not specified | [2] | |

| 180-182 °C | Not specified | [4] | |

| Melting Point | -12 °C | [2] | |

| 123-125 °C | [1] | ||

| Density | 1.145 g/mL | at 25 °C | |

| 1.13 g/cm³ | at 20 °C | ||

| Refractive Index | n20/D 1.456 | ||

| 1.46 | |||

| Flash Point | 79 °C | closed cup | |

| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and chloroform. | [2] | |

| Appearance | Colorless to light yellow clear liquid. | [1] | |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of liquid compounds like methyl 2-oxocyclopentanecarboxylate.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.[5]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or thread

-

Heating source (e.g., Bunsen burner or hot plate)

-

Heating liquid (e.g., mineral oil or silicone oil)

Procedure:

-

Fill the Thiele tube with a suitable heating liquid to a level just above the side arm.

-

Add a small amount (a few milliliters) of methyl 2-oxocyclopentanecarboxylate into the small test tube.[6]

-

Place the capillary tube, with its sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube into the Thiele tube, making sure the heating liquid surrounds the sample.[7]

-

Gently heat the side arm of the Thiele tube.[7] Convection currents will ensure uniform heating of the liquid.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[5] Record this temperature.

-

It is good practice to repeat the determination to ensure accuracy.

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume.[8][9]

Apparatus:

-

Pycnometer or a 10 mL graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Measure the mass of the empty pycnometer or graduated cylinder using an analytical balance.[10]

-

Fill the pycnometer or graduated cylinder with a known volume of methyl 2-oxocyclopentanecarboxylate (e.g., 5 or 10 mL). Ensure there are no air bubbles.

-

Measure the mass of the filled pycnometer or graduated cylinder.[10]

-

Record the temperature of the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

Calculate the density using the formula: Density = Mass / Volume.

-

Repeat the measurement at least twice more and calculate the average density.[8]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Lens paper

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water bath, setting the latter to 20°C.

-

Clean the prism surfaces of the refractometer with a suitable solvent and lens paper.

-

Using a clean dropper, place a few drops of methyl 2-oxocyclopentanecarboxylate onto the lower prism.

-

Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

-

Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into the center of the crosshairs.

-

If a colored band is visible, adjust the chromaticity screw to obtain a sharp, black-and-white dividing line.

-

Read the refractive index value from the scale.

-

Clean the prisms thoroughly after the measurement.

Determination of Solubility (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents.[11]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Droppers or pipettes

Procedure:

-

Place approximately 0.1 mL of methyl 2-oxocyclopentanecarboxylate into a small test tube.

-

Add approximately 1 mL of the desired solvent (e.g., water, ethanol, diethyl ether, chloroform) to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.[12]

-

Observe the mixture. If the liquid forms a single clear phase, the compound is considered soluble. If two distinct layers are present, or if the mixture is cloudy, the compound is considered insoluble or sparingly soluble.

-

Record the observations for each solvent tested.

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like methyl 2-oxocyclopentanecarboxylate.

Caption: Workflow for Physical Property Determination.

References

- 1. echemi.com [echemi.com]

- 2. htdchem.com [htdchem.com]

- 3. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. acs.org [acs.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to 2-Methoxycarbonylcyclopentanone: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxycarbonylcyclopentanone, a versatile organic intermediate, holds a significant position in the landscape of pharmaceutical synthesis and chemical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its practical use in a laboratory setting. Furthermore, this document elucidates the signaling pathways of drugs synthesized from this intermediate, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identification

2-Methoxycarbonylcyclopentanone, also known as methyl 2-oxocyclopentanecarboxylate, is a cyclic β-keto ester.[1][2] Its structure features a five-membered cyclopentanone (B42830) ring substituted with a methoxycarbonyl group at the alpha position to the ketone.

Systematic IUPAC Name: methyl 2-oxocyclopentane-1-carboxylate[2]

Molecular Formula: C₇H₁₀O₃[1]

Molecular Weight: 142.15 g/mol [1]

CAS Registry Number: 10472-24-9[1]

Synonyms:

-

Methyl 2-oxocyclopentanecarboxylate[1]

-

2-Carbomethoxycyclopentanone

-

Methyl cyclopentanone-2-carboxylate[1]

-

Cyclopentanecarboxylic acid, 2-oxo-, methyl ester

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxycarbonylcyclopentanone is presented in the table below. This data is essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Appearance | Clear colorless to slight yellow liquid | [3] |

| Boiling Point | 105 °C at 19 mmHg | [1] |

| Density | 1.145 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.456 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of 2-Methoxycarbonylcyclopentanone

The most common and industrially significant method for the synthesis of 2-Methoxycarbonylcyclopentanone is the Dieckmann condensation of dimethyl adipate (B1204190).[4] This intramolecular cyclization reaction is a robust method for forming five- and six-membered rings.

Dieckmann Condensation Workflow

The following diagram illustrates the workflow of the Dieckmann condensation for the synthesis of 2-Methoxycarbonylcyclopentanone.

Caption: A flowchart of the Dieckmann condensation process.

Detailed Experimental Protocol: Dieckmann Condensation

This protocol is a representative procedure for the synthesis of 2-Methoxycarbonylcyclopentanone.

Materials:

-

Dimethyl adipate

-

Sodium methoxide

-

Anhydrous toluene (B28343) (or benzene)

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Diethyl ether

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium methoxide (1.0 equivalent) to anhydrous toluene.

-

Addition of Reactant: While stirring, add dimethyl adipate (1.0 equivalent) dropwise to the suspension of sodium methoxide in toluene at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully add glacial acetic acid to neutralize the mixture.

-

Add water to dissolve the resulting salts.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

Spectroscopic Data

The structural elucidation of 2-Methoxycarbonylcyclopentanone is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.75 | s | 3H | -OCH₃ | |

| ~3.40 | t | 1H | -CH(CO)- | |

| ~2.50 - 2.20 | m | 4H | -CH₂-C=O and -CH₂-CH(CO)- | |

| ~2.10 - 1.90 | m | 2H | -CH₂-CH₂-CH₂- |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| ~210 | C=O (ketone) | |

| ~170 | C=O (ester) | |

| ~55 | -OCH₃ | |

| ~50 | -CH(CO)- | |

| ~38 | -CH₂- (α to ketone) | |

| ~30 | -CH₂- | |

| ~20 | -CH₂- |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the spectrometer's field strength.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxycarbonylcyclopentanone exhibits characteristic absorption bands for its functional groups.[8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1755 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1200 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[9][10][11][12]

| m/z | Relative Intensity | Possible Fragment |

| 142 | Moderate | [M]⁺ (Molecular ion) |

| 111 | High | [M - OCH₃]⁺ |

| 83 | High | [M - COOCH₃]⁺ |

| 55 | Very High | [C₄H₇]⁺ or [C₃H₃O]⁺ |

Applications in Drug Development

2-Methoxycarbonylcyclopentanone serves as a crucial building block for the synthesis of various pharmaceutical compounds due to the reactivity of its keto and ester functional groups.

Synthesis of Aromatase Inhibitors

Derivatives of 2-Methoxycarbonylcyclopentanone have been utilized in the synthesis of non-steroidal aromatase inhibitors.[1] These inhibitors are a cornerstone in the treatment of hormone-receptor-positive breast cancer in postmenopausal women.

Aromatase inhibitors block the conversion of androgens to estrogens, thereby reducing the levels of circulating estrogens that can promote the growth of estrogen-receptor-positive breast cancer cells.

Caption: Mechanism of action of aromatase inhibitors.[13][14][15]

Intermediate for Loxoprofen Synthesis

2-Methoxycarbonylcyclopentanone is a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).[9] Loxoprofen is a potent analgesic and anti-inflammatory agent.

Loxoprofen, like other NSAIDs, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[16][17][18][19][20]

Caption: The cyclooxygenase (COX) inhibition pathway by Loxoprofen.[16][17]

Conclusion

2-Methoxycarbonylcyclopentanone is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its straightforward synthesis via Dieckmann condensation and the reactivity of its functional groups make it an attractive starting material for the construction of complex molecules. The information provided in this technical guide, including its physicochemical properties, detailed synthetic protocols, and comprehensive spectroscopic data, serves as a valuable resource for researchers and professionals in the field. A thorough understanding of its chemistry and applications will continue to drive innovation in drug discovery and development.

References

- 1. メチル 2-オキソシクロペンタンカルボキシラート 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (R)-Methyl 2-oxocyclopentanecarboxylate | C7H10O3 | CID 643467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10472-24-9 Cas No. | Methyl 2-oxocyclopentane-1-carboxylate | Apollo [store.apolloscientific.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. youtube.com [youtube.com]

- 12. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. What is the mechanism of Loxoprofen Sodium Hydrate? [synapse.patsnap.com]

- 17. PathWhiz [pathbank.org]

- 18. Assessing Drug Interaction and Pharmacokinetics of Loxoprofen in Mice Treated with CYP3A Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Loxoprofen - Wikipedia [en.wikipedia.org]

Methyl cyclopentanone-2-carboxylate CAS number 10472-24-9

An In-depth Technical Guide to Methyl 2-Oxocyclopentanecarboxylate (CAS 10472-24-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxocyclopentanecarboxylate, identified by the CAS number 10472-24-9, is a bifunctional organic compound of significant interest in advanced organic and medicinal chemistry.[1] Structurally, it features a reactive ketone and an ester group on a five-membered ring, a combination that makes it a highly versatile synthetic intermediate.[1] As a β-keto ester, it exists in equilibrium with its tautomeric enol form, which further diversifies its reactivity.[1] This compound serves as a critical building block in the synthesis of complex molecular architectures, including prostaglandins (B1171923), prostanoids, and various spirocyclic and fused-ring systems that are privileged scaffolds in drug discovery.[1] Its applications extend to the pharmaceutical, agrochemical, and fragrance industries.[2][3]

Chemical and Physical Properties

The physical and chemical properties of Methyl 2-oxocyclopentanecarboxylate are summarized below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| IUPAC Name | methyl 2-oxocyclopentane-1-carboxylate | [1][4] |

| Synonyms | Methyl cyclopentanone-2-carboxylate, 2-Methoxycarbonylcyclopentanone, 2-Carbomethoxycyclopentanone | [4][5] |

| CAS Number | 10472-24-9 | [1][4] |

| Molecular Formula | C₇H₁₀O₃ | [4][5] |

| Molecular Weight | 142.15 g/mol | [1][4] |

| Appearance | Clear colorless to slight yellow liquid | [5][6] |

| Boiling Point | 105 °C at 19 mmHg (lit.); 209.72 °C at 760 mm Hg (est.) | [5][6] |

| Melting Point | -12 °C (est.); 123-125 °C | [2][5] |

| Density | 1.145 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.456 (lit.) | [5] |

| Flash Point | >230 °F (>110 °C); 79 °C (174.2 °F) - closed cup | [5] |

| Solubility | Soluble in alcohol, chloroform, ethyl acetate. Sparingly soluble in water. | [2][5][6] |

| pKa | 12.00 ± 0.20 (Predicted) | [5] |

| logP (o/w) | 0.5 (est.); -0.179 (est.) | [4][6] |

| InChI Key | PZBBESSUKAHBHD-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)C1CCCC1=O | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectrum Type | Data (Solvent: CDCl₃) | Reference |

| ¹H NMR | Keto-enol mixture (95:5); δ = 10.34 (s, enol H), 3.75 (s), 3.74 (s, 3H), 3.18 (t, J = 9.0 Hz, 1H), 2.40–2.22 (m, 4H), 2.22–2.03 (m, 1H), 2.02 -1.77 (m, 1H) | [7][8] |

| ¹³C NMR | δ = 212.1, 169.6, 54.3, 52.1, 37.7, 27.1, 20.6 | [7][8] |

Synthesis and Production

The primary industrial method for synthesizing Methyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation, an intramolecular cyclization of a diester.[1]

Dieckmann Condensation of Dimethyl Adipate (B1204190)

This robust method involves the intramolecular condensation of dimethyl adipate using a strong base, such as sodium methoxide, to yield the cyclic β-keto ester.[1] The reaction is typically performed in a solvent like toluene (B28343) or dimethylformamide (DMF).[1][9]

Caption: Industrial synthesis via Dieckmann Condensation.

Alternative Synthesis from Cyclopentanone (B42830)

An alternative laboratory-scale synthesis involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a strong base like potassium tert-butoxide or in situ activated sodium hydride in DMSO.[2][7]

Key Reactions and Applications

The presence of both a ketone and a β-keto ester allows for a wide range of chemical transformations, making it a valuable precursor in various synthetic pathways.[1]

-

Alkylation: The acidic α-proton can be removed by a base, and the resulting enolate can be alkylated, typically with methyl or primary alkyl halides. This is a key step for introducing substituents onto the cyclopentanone ring.[1]

-

Decarboxylation: As a β-keto ester, the compound can undergo hydrolysis and subsequent decarboxylation under specific conditions to yield cyclopentanone or its substituted derivatives.[1]

-

Condensation Reactions: The reactive ketone can participate in various condensation reactions, such as the Knoevenagel condensation.[1]

-

Michael Addition: The enolate can act as a nucleophile in Michael addition reactions.[1]

Its primary applications are in the synthesis of biologically active molecules and complex scaffolds:

-

Prostaglandins: It is a key starting material for the synthesis of prostaglandins and other prostanoids, which are lipids with diverse physiological roles.[1]

-

Drug Discovery: It is widely used to prepare spirocyclic and fused-ring systems, which are important structures for targeting enzymes and G-protein-coupled receptors.[1]

-

Pharmaceuticals and Agrochemicals: It serves as a building block for various antiviral, anticancer, and antitumor compounds, as well as agrochemicals.[2][10]

-

Fragrances: Due to its fruity aroma, it is also used in the fragrance and cosmetics industry.[3][9]

Caption: Synthetic utility of the title compound.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl Adipate

This protocol is adapted from an industrial patented method.[9]

-

Preparation: To a suitable reaction kettle, add 1000-1100 kg of dimethylformamide (DMF) and 120-140 kg of sodium methoxide.

-

Mixing: Stir the mixture for 20-40 minutes until fully homogeneous.

-

Heating: Raise the temperature of the reactor to 90-110°C.

-

Reaction: Slowly add 300-500 kg of dimethyl adipate dropwise. Maintain the temperature and allow the reaction to reflux for 8-10 hours. The byproduct, methanol, is collected via condensation.[9]

-

Work-up: After the reaction is complete, remove the DMF solvent under reduced pressure.

-

Acidification: Cool the reactor to 40-60°C and add 800-1200 kg of toluene with strong stirring. After dispersion, add 200-400 kg of 30% hydrochloric acid and 80-120 kg of water to perform an acidification reaction.[9]

-

Extraction & Washing: Allow the layers to separate. Collect the organic phase and wash it twice with 180-200 kg of water.

-

Purification: Separate the organic phase and transfer it to a distillation kettle. First, reclaim the toluene under reduced pressure, then perform vacuum fractionation to obtain the final product. The yield is reported to be up to 99%.[9]

Protocol 2: Carboxymethylation of Cyclopentanone

This protocol is based on a high-yielding laboratory method.[7][8]

-

Preparation: In a reaction vessel under an inert atmosphere, prepare a solution of cyclopentanone (e.g., 6.73 g, 80.0 mmol) in a suitable solvent.

-

Base Addition: Add a strong base (e.g., in situ activated sodium hydride in DMSO).

-

Reaction: Introduce dimethyl carbonate as the carboxylating agent.

-

Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction mixture carefully.

-

Purification: Perform an aqueous work-up followed by extraction with an organic solvent. The crude product is then purified by distillation. A yield of 83% (9.48 g) has been reported for this method.[7][8]

Safety and Handling

-

Hazard Classification: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is also listed as a combustible liquid (H227).[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][11] Avoid contact with skin and eyes and do not breathe mists or vapors.[11]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[5][11] Keep the container tightly closed. Recommended storage temperature is 2-8°C.[5]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[11]

-

Stability: The compound is stable under normal storage conditions.[11]

References

- 1. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 2. htdchem.com [htdchem.com]

- 3. Page loading... [guidechem.com]

- 4. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 6. carbomethoxycyclopentanone, 10472-24-9 [thegoodscentscompany.com]

- 7. tandfonline.com [tandfonline.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 10. htdchem.com [htdchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Data of Methyl 2-oxocyclopentanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-oxocyclopentanecarboxylate (CAS No. 10472-24-9), a versatile synthetic intermediate.[1][2] This bifunctional cyclopentanone (B42830) derivative is a critical precursor in the synthesis of complex molecules, including prostaglandins.[1] The following sections detail its key spectroscopic characteristics and the experimental protocols for their acquisition, offering a valuable resource for compound identification, purity assessment, and reaction monitoring.

Physicochemical Properties

Methyl 2-oxocyclopentanecarboxylate is a clear, colorless to slightly yellow liquid.[2] It has a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[2][3]

| Property | Value |

| Molecular Formula | C₇H₁₀O₃[2] |

| Molecular Weight | 142.15 g/mol [2][3] |

| Boiling Point | 105 °C at 19 mmHg[2][4] |

| Density | 1.145 g/mL at 25 °C[2][4] |

| Refractive Index (n20/D) | 1.456[2][4] |

Spectroscopic Data

The structural features of methyl 2-oxocyclopentanecarboxylate, including a ketone, an ester, and a five-membered ring, give rise to a characteristic spectroscopic fingerprint. As a β-keto ester, it can exist in tautomeric equilibrium with its enol form, which may be reflected in the spectroscopic data depending on the solvent and conditions.[1]

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | Singlet | 3H | -OCH₃ |

| ~3.4 | Triplet | 1H | -CH(CO₂CH₃)- |

| ~2.5 - 1.9 | Multiplet | 6H | -CH₂- (ring) |

Note: Specific chemical shifts can vary depending on the solvent and concentration.[1]

¹³C NMR Spectroscopy

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~200-210 | C=O (Ketone) |

| ~170 | C=O (Ester) |

| ~50-55 | -OCH₃ |

| ~45-50 | -CH(CO₂CH₃)- |

| ~20-40 | -CH₂- (ring carbons) |

Note: The exact chemical shifts are predictive and can vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[5] Esters are characterized by a strong carbonyl (C=O) stretch and two C-O stretching bands.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1735 | Strong, Sharp | C=O Stretch (Ester) |

| ~1725-1705 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1300-1000 | Strong | C-O Stretches |

| ~2960-2850 | Medium | C-H Stretch (Aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[1] In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺•) is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight.

| m/z | Interpretation |

| 142 | Molecular Ion ([M]⁺•) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Sample Preparation

-

Sample Preparation : Dissolve approximately 5-20 mg of methyl 2-oxocyclopentanecarboxylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[7]

-

Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Homogenization : Gently vortex the tube to ensure a homogeneous solution.

-

Analysis : Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like methyl 2-oxocyclopentanecarboxylate, the neat liquid method is appropriate.[5]

-

Background Spectrum : Record a background spectrum of the clean salt plates (KBr or NaCl) to account for atmospheric CO₂ and water vapor.[5]

-

Sample Application : Place a small drop of the neat liquid sample onto one salt plate.[5]

-

Film Formation : Place the second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.[5]

-

Data Acquisition : Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile compounds.[8]

-

Sample Preparation : Prepare a dilute solution of methyl 2-oxocyclopentanecarboxylate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.[8]

-

GC-MS Parameters :

-

GC Column : A nonpolar column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[8]

-

Carrier Gas : Use helium at a constant flow rate of approximately 1 mL/min.[8]

-

Inlet Temperature : Set the inlet temperature to 250 °C.[8]

-

Injection Volume : Inject 1 µL of the sample.[8]

-

Oven Temperature Program : An initial temperature of 70 °C, held for 2 minutes, followed by a ramp of 15 °C/min to 280 °C, with a final hold for 5 minutes, is a typical starting point.[8]

-

MS Parameters :

-

-

Data Analysis : Analyze the resulting chromatogram and mass spectra. The retention time will be characteristic of the compound under the given conditions, and the mass spectrum will provide confirmation of its identity.

Visualization of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of methyl 2-oxocyclopentanecarboxylate.

References

- 1. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 2. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 3. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氧代环戊烷羧酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. ocw.mit.edu [ocw.mit.edu]

- 8. benchchem.com [benchchem.com]

The Dieckmann Condensation: A Technical Guide to Cyclic β-Keto Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Dieckmann condensation is a powerful and widely utilized intramolecular carbon-carbon bond-forming reaction in organic synthesis. It provides an efficient route to cyclic β-keto esters, which are versatile intermediates in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and fragrances. This technical guide provides an in-depth overview of the Dieckmann condensation, including its mechanism, quantitative data on reaction performance, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.

Core Principles of the Dieckmann Condensation

The Dieckmann condensation is an intramolecular variation of the Claisen condensation.[1][2] The reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[3][4] The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester.[2] Typically, the reaction is most effective for the formation of sterically favorable five- and six-membered rings.[1][2] The starting material for a Dieckmann condensation is a 1,6- or 1,7-diester, which will yield a five- or six-membered ring, respectively.

Reaction Mechanism and Pathway

The mechanism of the Dieckmann condensation proceeds through several key steps, initiated by the deprotonation of an α-carbon of the diester by a strong base. This generates an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester. The final deprotonation of the α-carbon of the newly formed β-keto ester by the alkoxide generated in the previous step is a thermodynamically favorable process that drives the reaction to completion. An acidic workup is then required to protonate the enolate and yield the final product.[3]

Quantitative Data on Reaction Performance

The yield of the Dieckmann condensation is highly dependent on the substrate, the choice of base, and the reaction conditions. Below is a summary of quantitative data from various reported Dieckmann condensation reactions.

| Diester Substrate | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Diethyl Adipate (B1204190) | Sodium Ethoxide (NaOEt) | Toluene (B28343) | Reflux | Not Specified | 82 | [5] |

| Diethyl Adipate | Sodium Hydride (NaH) | Toluene | Reflux | Not Specified | 72 | [5] |

| Diethyl Adipate | Sodium Amide (NaNH₂) | Xylene | Reflux | Not Specified | 75 | [5] |

| Diethyl Adipate | Dimsyl Ion | DMSO | Not Specified | Not Specified | > Toluene/Na | [6] |

| Diethyl Pimelate | Sodium Hydride (NaH) | Toluene / Methanol (B129727) | Reflux | 20 h | 75 | [5] |

| Acyclic Precursor for Calyciphylline B-type Alkaloids | LiHMDS | Not Specified | Not Specified | Not Specified | >74 | [4] |

| Diethyl 3-methylheptanedioate | Not Specified | Not Specified | Not Specified | Not Specified | Mixture of products | |

| 4-Aryl-4-cyano Diester Precursor | Potassium tert-Butoxide (KOtBu) | Not Specified | Not Specified | 0.25 - 3 h | 70-92 | [7] |

Experimental Protocols

Detailed and reproducible experimental procedures are critical for successful synthesis. Below are two representative protocols for the Dieckmann condensation.

Protocol 1: Dieckmann Condensation of Diethyl Adipate using Sodium Ethoxide

Materials:

-

Diethyl adipate (300g)

-

Sodium ethoxide (98% concentrated, 132g)

-

Toluene (950g)

-

30% Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction flask, combine toluene, sodium ethoxide, and diethyl adipate.[5]

-

Heat the reaction mixture to reflux.

-

After the reaction is complete, remove the generated ethanol (B145695) by distillation.[5]

-

Cool the mixture to 30°C and neutralize with 30% hydrochloric acid.[5]

-

Separate the organic phase from the aqueous phase. The organic phase contains the desired ethyl 2-oxocyclopentanecarboxylate.

Protocol 2: Dieckmann Condensation using Sodium Hydride

Materials:

-

Diester (1.0 eq, 22 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 10.0 eq)

-

Dry Toluene (22 mL)

-

Dry Methanol (27 mL)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the diester in dry toluene under an argon atmosphere, add the sodium hydride.[5]

-

Carefully add dry methanol to the mixture. Note: Hydrogen gas will evolve.[5]

-

Stir the resulting mixture at room temperature for 30 minutes.[5]

-

Heat the reaction mixture to reflux for 20 hours.[5]

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.[5]

-

Extract the mixture with DCM.

-

Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.[5]

-

The solvent is removed under reduced pressure, and the residue can be purified by flash column chromatography.

Experimental Workflow

The general workflow for a Dieckmann condensation experiment can be visualized as follows.

Applications in Drug Development and Natural Product Synthesis

The cyclic β-keto esters synthesized via the Dieckmann condensation are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of multiple functional groups that can be further elaborated. For instance, the ketone can be reduced or alkylated, and the ester can be hydrolyzed and decarboxylated to afford a cyclic ketone. These transformations open avenues to complex carbocyclic and heterocyclic scaffolds found in numerous pharmaceuticals and natural products.

Conclusion

The Dieckmann condensation remains a cornerstone of synthetic organic chemistry for the construction of five- and six-membered rings. A thorough understanding of its mechanism, the influence of reaction parameters on yield, and detailed experimental procedures are essential for its successful application. For researchers and professionals in drug development, mastering this reaction provides a powerful tool for the synthesis of novel and complex molecular architectures.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]

Technical Guide: Synthesis of Methyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the synthesis of methyl 2-oxocyclopentanecarboxylate, a key intermediate in the production of pharmaceuticals and fine chemicals.[1] The primary industrial route, the Dieckmann condensation of dimethyl adipate (B1204190), is detailed, including the underlying mechanism, experimental protocols, and quantitative data. The Dieckmann condensation is an intramolecular cyclization of a diester to form a β-keto ester, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2]

Reaction Principle: The Dieckmann Condensation

The synthesis of methyl 2-oxocyclopentanecarboxylate from dimethyl adipate is achieved through the Dieckmann condensation, which is an intramolecular variant of the Claisen condensation.[2][3][4] This base-catalyzed reaction is highly effective for forming five- or six-membered cyclic β-keto esters.[2][4]

The mechanism proceeds through several key steps:

-

Deprotonation: A strong base, typically an alkoxide like sodium methoxide (B1231860) (NaOCH₃), abstracts an acidic α-hydrogen from one of the ester groups of dimethyl adipate to form a resonance-stabilized enolate.[5][6]

-

Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a new carbon-carbon bond and a cyclic tetrahedral intermediate.[5][6]

-

Elimination: The tetrahedral intermediate collapses, expelling a methoxide ion (⁻OCH₃) and forming the cyclic β-keto ester.

-

Final Deprotonation: The resulting product, methyl 2-oxocyclopentanecarboxylate, has a highly acidic proton between the two carbonyl groups. The methoxide generated in the previous step rapidly deprotonates this position, driving the reaction equilibrium forward.

-

Acidification: A final work-up step with acid is required to neutralize the base and protonate the enolate, yielding the final desired product.[5][6]

Strong bases are crucial for deprotonating the α-carbon to initiate the cyclization.[1] Alkali metal alkoxides such as sodium methoxide and potassium tert-butoxide are commonly employed.[1]

Quantitative Reaction Data

The following table summarizes quantitative parameters from various reported procedures for the Dieckmann condensation of dimethyl adipate.

| Parameter | Example 1 | Example 2 | Example 3 | Source |

| Starting Material | Dimethyl Adipate | Dimethyl Adipate | Dimethyl Adipate | [7] |

| Amount of Diester | 300 kg | 400 kg | 500 kg | [7] |

| Base | Sodium Methoxide | Sodium Methoxide | Sodium Methoxide | [7] |

| Amount of Base | 120 kg | 130 kg | 140 kg | [7] |

| Solvent | DMF | DMF | DMF | [7] |

| Solvent Volume | 1000 kg | 1050 kg | 1100 kg | [7] |

| Temperature | 90°C | 100°C | 110°C | [7] |

| Reaction Time | 8 hours | 9 hours | 10 hours | [7] |

| Yield | Up to 99% (claimed) | Up to 99% (claimed) | Up to 99% (claimed) | [7] |

Detailed Experimental Protocol

This protocol is a synthesized representation based on established industrial procedures.[7][8]

Step 1: Reaction Setup

-

A suitable reaction vessel is charged with the solvent, dimethylformamide (DMF) or toluene.

-

Stirring is initiated, and the base, sodium methoxide, is added to the solvent. The mixture is stirred for 20-40 minutes to ensure uniform mixing.[7]

Step 2: Dieckmann Condensation

-

Dimethyl adipate is added dropwise to the heated base-solvent mixture.

-

The reaction is maintained at reflux (90-110°C) for 8 to 10 hours.[1][7] During this period, the byproduct, methanol, can be continuously distilled off to help drive the reaction to completion.[7][8]

Step 3: Work-up and Neutralization

-

After the reaction is complete, the mixture is cooled.

-

An acid, such as 30% hydrochloric acid or 20% sulfuric acid, is added to neutralize the remaining sodium methoxide and protonate the intermediate enolate salt.[7][8]

-

The mixture is allowed to settle, leading to the formation of two distinct layers (organic and aqueous). The aqueous layer is separated.

Step 4: Purification

-

The organic phase is washed one or two times with water to remove any remaining salts and acid.[7]

-

The washed organic phase is transferred to a distillation apparatus.

-

The solvent (e.g., toluene) is first removed under reduced pressure.[7]

-

The final product, methyl 2-oxocyclopentanecarboxylate, is then purified by vacuum fractionation.[7] The product has a boiling point of approximately 105°C at 19 mmHg.[9]

Visualization of Reaction Pathway

The following diagrams illustrate the key transformations in the synthesis process.

Caption: High-level workflow for the synthesis process.

Caption: Key intermediates in the reaction mechanism.

References

- 1. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Dieckmann Condensation [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. jk-sci.com [jk-sci.com]

- 7. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 8. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 9. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9 [sigmaaldrich.com]

The Core Role of Sodium Methoxide in Dieckmann Cyclization: A Technical Guide

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester, is a cornerstone reaction in organic synthesis for the formation of five- and six-membered cyclic β-keto esters.[1][2][3][4] These products serve as versatile intermediates in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[4][5] The success of this transformation hinges on the careful selection of a suitable base, with sodium methoxide (B1231860) (NaOMe) being a frequently employed and effective choice. This guide provides an in-depth examination of the pivotal role of sodium methoxide in the Dieckmann cyclization, complete with mechanistic details, quantitative data, experimental protocols, and its relevance in drug development.

The Catalytic Heart: Mechanism of the Dieckmann Cyclization

The Dieckmann cyclization is fundamentally an intramolecular nucleophilic acyl substitution.[1] The reaction transforms a 1,6- or 1,7-diester into a five- or six-membered cyclic β-keto ester, respectively.[1][2] Sodium methoxide, a strong base, is the catalyst that initiates and propagates this transformation.

The mechanism proceeds through several key steps:

-

Enolate Formation: The reaction commences with the deprotonation of an α-carbon (a carbon atom adjacent to an ester carbonyl group) by sodium methoxide.[2][4] The methoxide ion (MeO⁻) abstracts an acidic α-hydrogen, forming a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required for the subsequent cyclization.

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[1][2] This intramolecular attack results in the formation of a cyclic tetrahedral intermediate.

-

Reformation of the Carbonyl and Elimination: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion as a leaving group.[2] This step yields the cyclic β-keto ester.

-

Deprotonation of the β-Keto Ester: The newly formed cyclic β-keto ester possesses highly acidic protons on the carbon situated between the two carbonyl groups (pKa ≈ 11).[6] The methoxide ion, being a strong base, readily deprotonates this carbon. This acid-base reaction is thermodynamically favorable and drives the overall equilibrium of the reaction towards the product.[7]

-

Protonation (Workup): An acidic workup in a separate, subsequent step is required to protonate the resulting enolate, yielding the final neutral cyclic β-keto ester product.[2][6]

Caption: Mechanism of Sodium Methoxide-Catalyzed Dieckmann Cyclization.

Quantitative Analysis of Sodium Methoxide in Dieckmann Cyclization

The choice of base and reaction conditions significantly impacts the yield of the Dieckmann cyclization. Sodium methoxide is a robust base capable of effecting this transformation efficiently. Below is a summary of quantitative data from various studies.

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl Adipate | Sodium Methoxide | Toluene (B28343) | Reflux | ~61% | Toda et al. (as cited in[8]) |

| Diethyl Adipate | Sodium Methoxide | (Solvent-free) | 150 | Quantitative | US20060079709A1[8] |

| Dimethyl Adipate | Sodium Methoxide | Toluene | Reflux | High | General Procedure |

| Methyl Acetate | Sodium Methoxide | - | - | Product Formed | Chemistry Stack Exchange[9] |

Note: Yields can vary significantly based on the specific substrate, purity of reagents, and reaction scale.

One notable advantage of sodium methoxide is its utility in solvent-free conditions, which can lead to quantitative yields and simplified industrial processes.[8] However, in traditional solvent-based systems, other bases like potassium tert-butoxide have sometimes been reported to give higher yields, albeit with potentially higher costs.[8] The choice between methyl and ethyl esters and their corresponding alkoxide bases (methoxide for methyl esters, ethoxide for ethyl esters) is critical to prevent transesterification, which can lead to a mixture of products.[8][10]

Detailed Experimental Protocol

The following provides a generalized experimental methodology for performing a Dieckmann cyclization using sodium methoxide.

Materials:

-

Appropriate diester (e.g., dimethyl adipate)

-

Sodium methoxide (handle in a moisture-free environment)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Inert gas (e.g., argon or nitrogen)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet is dried thoroughly. The flask is charged with sodium methoxide under an inert atmosphere.

-

Addition of Reagents: Anhydrous toluene is added to the flask, followed by the slow addition of the diester via a syringe or dropping funnel.

-

Reaction: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC). Since the reaction is an equilibrium, removal of the methanol formed can help drive the reaction to completion.[8] This is often achieved by distilling off the methanol as it is formed.

-

Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the addition of dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layer may be back-extracted with an organic solvent to maximize product recovery.

-

Purification: The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.

Caption: General Experimental Workflow for Dieckmann Cyclization.

Significance in Drug Development and Synthesis

The Dieckmann cyclization is a powerful tool for constructing cyclic scaffolds that are prevalent in many pharmaceutical agents. The resulting β-keto esters are highly versatile synthetic intermediates. They can undergo a variety of subsequent transformations, including:

-

Alkylation: The acidic α-proton can be removed, and the resulting enolate can be alkylated to introduce substituents at the 2-position of the cyclic ketone.[1][2]

-

Decarboxylation: The ester group can be hydrolyzed and subsequently removed via decarboxylation upon heating, leading to the formation of a substituted cyclopentanone (B42830) or cyclohexanone.[1][6]

This sequence of (1) Dieckmann cyclization, (2) alkylation, and (3) decarboxylation provides an efficient pathway to 2-substituted cyclopentanones and cyclohexanones, which are key structural motifs in various natural products and drug molecules.[1][2][4]

Conclusion

Sodium methoxide plays a multifaceted and critical role in the Dieckmann cyclization. Its primary function is to act as a strong base, initiating the reaction by generating the key enolate nucleophile. Furthermore, its deprotonation of the resulting β-keto ester product is a crucial, thermodynamically favorable step that drives the reaction equilibrium towards completion. While other bases can be used, sodium methoxide offers a balance of reactivity, cost-effectiveness, and applicability, particularly in industrial-scale and solvent-free processes. A thorough understanding of its function is essential for researchers and scientists aiming to leverage the Dieckmann cyclization for the efficient synthesis of cyclic intermediates in drug discovery and development.

References

- 1. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. scienceinfo.com [scienceinfo.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 8. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Sciencemadness Discussion Board - Claisen Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

Key Intermediates in the Synthesis of Prostaglandins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are a class of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, fever, blood pressure regulation, and reproduction. Their complex and potent nature has made them significant targets for drug development. The total synthesis of these intricate molecules has been a formidable challenge in organic chemistry, leading to the development of elegant and efficient synthetic strategies. This technical guide provides a comprehensive overview of the key intermediates in both the chemical and enzymatic synthesis of prostaglandins, with a focus on quantitative data, detailed experimental protocols, and visualization of the core synthetic and signaling pathways.

I. Key Intermediates in Chemical Synthesis: The Corey Pathway

The seminal work of E.J. Corey in the 1960s established a robust and versatile pathway for the total synthesis of prostaglandins, which remains a cornerstone in the field. This approach relies on a series of key intermediates that allow for the stereocontrolled construction of the complex prostaglandin (B15479496) scaffold.

The Corey Lactone: A Central Intermediate

The Corey lactone is a pivotal bicyclic intermediate that contains the key stereochemical information required for the synthesis of various prostaglandins. Its rigid structure allows for the controlled introduction of functional groups and the two side chains of the prostaglandin molecule.

A common route to the Corey lactone involves a Diels-Alder reaction, followed by a Baeyer-Villiger oxidation and subsequent functional group manipulations. More recent advancements have led to highly efficient one-pot syntheses.

Table 1: Quantitative Data for Corey Lactone Synthesis

| Step | Reagents and Conditions | Yield | Purity/Enantiomeric Excess (ee) | Reference |

| Multi-step Synthesis | ||||

| Diels-Alder Reaction | 2-Chloroacrylonitrile, Copper(II) tetrafluoroborate, -55 °C | High | Not specified | [1] |

| Ketone Formation | KOH, DMSO, 30 °C, 14 h | 80% (3 steps) | Not specified | [1] |

| Baeyer-Villiger Oxidation | m-Chloroperoxybenzoic acid (mCPBA), CH₂Cl₂ | 95% | Not specified | [1] |

| Iodolactonization | NaOH, H₂O, 0 °C, 12 h; then KI₃, H₂O | 80% (2 steps) | Not specified | [1] |

| Deiodination | Tributyltin hydride (n-Bu₃SnH), AIBN, Benzene, RT | 99% | Not specified | [1] |

| One-Pot Synthesis | Diphenylprolinol silyl (B83357) ether-mediated domino Michael/Michael reaction, followed by reduction, lactonization, and Tamao-Fleming oxidation. Total reaction time: 152 minutes. | 50% | >99% ee | [2] |

This protocol is a generalized representation based on reported methodologies. Specific quantities and conditions may vary and should be optimized.

-

Domino Michael/Michael Reaction: In a reaction vessel under an inert atmosphere, dissolve the starting α,β-unsaturated aldehyde and ethyl 4-oxo-2-pentenoate in a suitable solvent (e.g., isopropanol). Add the diphenylprolinol silyl ether catalyst and an additive such as p-nitrophenol. Stir the reaction at room temperature until completion (typically within a few hours), monitored by TLC.

-

Reduction and Lactonization: Cool the reaction mixture and add a stereoselective reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), to reduce the aldehyde and ketone functionalities. The reaction is typically performed at a low temperature (e.g., -78 °C) and warmed to room temperature. Acidify the mixture with a suitable acid (e.g., HBF₄) to quench the reaction and promote lactonization.

-

Tamao-Fleming Oxidation: To the same pot, add a fluoride (B91410) source (e.g., potassium fluoride) and a peroxide (e.g., hydrogen peroxide) in a suitable solvent mixture (e.g., DMF/H₂O) to effect the oxidation of the C-Si bond to a C-O bond.

-

Work-up and Purification: After the reaction is complete, quench any remaining peroxide with a reducing agent (e.g., dimethyl sulfide). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the Corey lactone diol.

Corey Aldehyde: Gateway to the ω-Chain

The Corey lactone diol is converted to the Corey aldehyde to enable the introduction of the lower (ω) side chain of the prostaglandin.

-

Protection of Hydroxyl Groups: The two hydroxyl groups of the Corey lactone diol are typically protected. For example, the primary hydroxyl group can be selectively protected as a bulky silyl ether (e.g., TBDMS), and the secondary hydroxyl group can be protected as a p-phenylbenzoyl ester.

-

Reduction to Lactol: The protected Corey lactone is then reduced to the corresponding lactol using a reducing agent such as diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C) in an anhydrous solvent like toluene.[3][4]

-

Oxidation to Aldehyde: The resulting lactol is then oxidized to the Corey aldehyde using an oxidizing agent like the Collins reagent (CrO₃·2Pyr) in dichloromethane.

Introduction of the ω-Chain via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a key step to introduce the ω-chain onto the Corey aldehyde, forming an α,β-unsaturated ketone.[5][6]

-

Preparation of the Phosphonate (B1237965) Ylide: To a suspension of sodium hydride in anhydrous dimethoxyethane (DME), a solution of dimethyl (2-oxoheptyl)phosphonate in DME is added dropwise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen ceases.

-

Olefination: The solution of the phosphonate ylide is then added to a solution of the Corey aldehyde in DME at room temperature. The reaction is typically stirred for 1-2 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, washed with brine, dried, and concentrated. The resulting enone is purified by column chromatography. This two-step sequence from the alcohol precursor to the enone can proceed with a 70% overall yield.[5]

Introduction of the α-Chain via Wittig Reaction

Following the stereoselective reduction of the enone to the corresponding alcohol, the lactol is regenerated and then subjected to a Wittig reaction to install the upper (α) side chain.[5][7]

-

Preparation of the Wittig Reagent: The ylide is prepared from (4-carboxybutyl)triphenylphosphonium bromide by deprotonation with a strong base such as dimsyl sodium in dimethyl sulfoxide (B87167) (DMSO).

-

Olefination: The lactol intermediate is added to the solution of the Wittig reagent at room temperature.

-

Deprotection and Purification: After the reaction is complete, the protecting groups are removed under appropriate conditions (e.g., acidic workup for silyl ethers). The final prostaglandin product is then purified by chromatography. This three-step sequence, including the Wittig reaction and deprotection, can afford the final product in an 80% yield.[5]

Caption: A simplified workflow of the Corey synthesis for prostaglandins.

II. Key Intermediates in Enzymatic Synthesis

In biological systems, prostaglandins are synthesized from arachidonic acid through a cascade of enzymatic reactions.

Arachidonic Acid: The Precursor

Arachidonic acid, a 20-carbon polyunsaturated fatty acid, is the primary precursor for the biosynthesis of all prostaglandins. It is typically released from the cell membrane phospholipids (B1166683) by the action of phospholipase A₂.

Prostaglandin H₂ (PGH₂): The Endoperoxide Intermediate

Arachidonic acid is converted to the unstable endoperoxide intermediate, prostaglandin H₂ (PGH₂), by the enzyme prostaglandin H synthase (PGHS), which has two catalytic activities: cyclooxygenase (COX) and peroxidase.[8]

-

Cyclooxygenase (COX) activity: Catalyzes the addition of two molecules of oxygen to arachidonic acid to form prostaglandin G₂ (PGG₂).

-

Peroxidase activity: Reduces the hydroperoxy group of PGG₂ to a hydroxyl group to form PGH₂.

Table 2: Key Enzymes in Prostaglandin Biosynthesis

| Enzyme | Substrate | Product(s) |

| Phospholipase A₂ | Membrane Phospholipids | Arachidonic Acid |

| Prostaglandin H Synthase (COX) | Arachidonic Acid | Prostaglandin G₂ (PGG₂) |

| Prostaglandin H Synthase (Peroxidase) | Prostaglandin G₂ (PGG₂) | Prostaglandin H₂ (PGH₂) |

| Prostaglandin D Synthase (PGDS) | Prostaglandin H₂ (PGH₂) | Prostaglandin D₂ (PGD₂) |

| Prostaglandin E Synthase (PGES) | Prostaglandin H₂ (PGH₂) | Prostaglandin E₂ (PGE₂) |

| Prostaglandin F Synthase (PGFS) | Prostaglandin H₂ (PGH₂) | Prostaglandin F₂α (PGF₂α) |

| Prostacyclin Synthase (PGIS) | Prostaglandin H₂ (PGH₂) | Prostacyclin (PGI₂) |

| Thromboxane Synthase (TXAS) | Prostaglandin H₂ (PGH₂) | Thromboxane A₂ (TXA₂) |

This protocol is a general guideline. Specific conditions will depend on the source and purity of the enzyme.

-

Enzyme Preparation: Prostaglandin H synthase (e.g., from ram seminal vesicles) is prepared and purified according to established procedures. The enzyme activity should be determined prior to use.

-

Reaction Mixture: In a suitable buffer (e.g., Tris-HCl) at a specific pH, add the enzyme, a heme cofactor, and a reducing agent (e.g., hydroquinone) for the peroxidase activity.

-

Substrate Addition: Initiate the reaction by adding a solution of arachidonic acid in an organic solvent (e.g., ethanol) to the reaction mixture with vigorous stirring to ensure proper mixing.

-

Reaction Monitoring and Quenching: The reaction is typically very fast. Monitor the formation of PGH₂ using a suitable analytical technique (e.g., thin-layer chromatography or HPLC). Quench the reaction after a short period by adding a solution of stannous chloride or by rapid extraction at low temperature.

-

Purification: PGH₂ is highly unstable and must be purified quickly at low temperatures. Flash chromatography on silica gel or HPLC can be used for purification.[9][10]

Caption: The enzymatic synthesis of prostaglandins from arachidonic acid.

III. Prostaglandin Signaling Pathways

Prostaglandins exert their diverse biological effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. The signaling pathways initiated by these receptors are crucial for understanding the physiological and pathological roles of prostaglandins. As an example, the signaling pathways for prostaglandin E₂ (PGE₂) are illustrated below.

Caption: Downstream signaling pathways of Prostaglandin E₂ via its receptors.

Conclusion

The synthesis of prostaglandins, whether through chemical or enzymatic routes, involves a series of well-defined key intermediates. The Corey synthesis, centered around the versatile Corey lactone, provides a powerful platform for the stereocontrolled construction of a wide range of prostaglandins and their analogs. In parallel, the enzymatic pathway, initiated from arachidonic acid and proceeding through the pivotal intermediate PGH₂, offers insights into the biological production of these potent lipid mediators. A thorough understanding of these intermediates, their synthesis, and the signaling pathways they ultimately modulate is essential for the continued development of novel therapeutics targeting the vast and complex biology of prostaglandins.

References

- 1. synarchive.com [synarchive.com]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Gas chromatographic determination of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A fast, nondestructive purification scheme for prostaglandin H2 using a nonaqueous, bonded-phase high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin H2 - Wikipedia [en.wikipedia.org]

The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers

For Immediate Release

Cyclopentanone (B42830) derivatives, a class of organic compounds characterized by a five-membered ring, are emerging as a versatile scaffold in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, intended for researchers, scientists, and drug development professionals. The information presented herein is curated from recent scientific literature and aims to be a comprehensive resource for advancing research in this promising area.

Anticancer Activity: Inducing Apoptosis and Cell Cycle Arrest

Cyclopentanone derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the induction of programmed cell death (apoptosis) and the halting of the cell cycle.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of various cyclopentanone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone Oxime | 11g | A-375 (Melanoma) | 0.87 | [1] |

| MCF-7 (Breast) | 0.28 | [1] | ||

| HT-29 (Colon) | 2.43 | [1] | ||

| H-460 (Lung) | 1.04 | [1] | ||

| 11d | A-375 (Melanoma) | 1.47 | [1] | |

| MCF-7 (Breast) | 0.79 | [1] | ||

| HT-29 (Colon) | 3.80 | [1] | ||

| H-460 (Lung) | 1.63 | [1] | ||

| Control | Foretinib | A-375 (Melanoma) | 1.90 | [1] |

| MCF-7 (Breast) | 1.15 | [1] | ||

| HT-29 (Colon) | 3.97 | [1] | ||

| H-460 (Lung) | 2.86 | [1] |

Signaling Pathways

Mitochondrial Apoptosis Pathway: Certain cyclopentenone prostaglandins (B1171923) trigger apoptosis through the intrinsic mitochondrial pathway. This process is independent of external death receptor signaling. Key events include the dissipation of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases. The overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can inhibit this process[2].

Proposed mitochondrial apoptosis pathway induced by cyclopentenone derivatives.

Cell Cycle Arrest: Cyclopentenone itself has been shown to induce cell cycle arrest at the G1 phase in breast cancer cells. This is achieved by repressing the promoter activity of cyclin D1, a key regulator of the G1/S phase transition. This repression appears to involve interference with the transcription initiation complex at the cyclin D1 initiator element[3].

Mechanism of cyclopentenone-induced G1 cell cycle arrest.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Cyclopentenone prostaglandins (cyPGs), a subclass of cyclopentanone derivatives, are potent anti-inflammatory agents. Their primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.

Quantitative Data: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of cyclopentenone derivatives have been demonstrated by their ability to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).

| Compound Class | Derivative | Assay | IC50 | Reference |

| Cyclopentenone Isoprostanes | 15-A2/J2-IsoPs | Nitrite (B80452) Production (NO) | ~360 nM | [4] |

| Prostaglandin Production (PGE2) | ~210 nM | [4] |

Signaling Pathway

NF-κB Inhibition: Pro-inflammatory stimuli typically lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of NF-κB. NF-κB translocates to the nucleus and initiates the transcription of pro-inflammatory genes. Cyclopentenone prostaglandins directly inhibit the IKKβ subunit of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm[5].

Inhibition of the NF-κB signaling pathway by cyclopentenone prostaglandins.

Antimicrobial Activity

Certain functionalized cyclopentenone derivatives have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| trans-diamino-cyclopentenones (DCPs) | CP 7 | Methicillin-resistant S. aureus (MRSA) | 3.91 | [6] |

| CP 8 | Methicillin-resistant S. aureus (MRSA) | 3.91 | [6] | |

| CP 8 | Vancomycin-resistant E. faecalis (VRE) | 0.98 | [6] | |

| Oxime ether of DCP | 20 | Methicillin-resistant S. aureus (MRSA) | 0.976 | [6] |

| 20 | Vancomycin-resistant E. faecalis (VRE) | 3.91 | [6] | |

| 20 | Saccharomyces cerevisiae | 15.6 | [6] |

Antiviral Activity: Neuraminidase Inhibition

A significant area of investigation for cyclopentanone derivatives is their antiviral activity, particularly against the influenza virus. The primary mechanism of action is the inhibition of the viral enzyme neuraminidase.

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity is typically measured by the 50% effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound | Virus Strain | EC50 (µM) | Reference |

| RWJ-270201 | Influenza A (H1N1) | ≤1.5 | [7] |

| Influenza A (H3N2) | <0.3 | [7] | |

| Influenza A (H5N1) | <0.3 | [7] | |